molecular formula C8H8N2O2S B1525056 5-Cyano-2-methylbenzene-1-sulfonamide CAS No. 1248118-80-0

5-Cyano-2-methylbenzene-1-sulfonamide

Cat. No. B1525056
M. Wt: 196.23 g/mol
InChI Key: IAHUULOIHAFWOM-UHFFFAOYSA-N
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Description

5-Cyano-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 5-Cyano-2-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a cyano group, a methyl group, and a sulfonamide group .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Cancer Therapy

Sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumorigenesis. For instance, studies have shown that certain sulfonamide derivatives exhibit high affinity and selectivity towards the tumor-associated isozyme CA IX, making them promising candidates for cancer therapy due to their potential to selectively inhibit the tumor-associated enzyme without affecting the cytosolic ones. This selective inhibition can be crucial for designing anticancer agents targeting specific isozymes associated with cancer cell proliferation and survival (Casey et al., 2004).

Alzheimer's Disease Therapy

Research on sulfonamide compounds has extended into neurodegenerative diseases, with some derivatives showing potential as therapeutic agents for Alzheimer’s disease. For example, a study synthesized a series of sulfonamides that demonstrated inhibitory activity against acetylcholinesterase, a key enzyme involved in Alzheimer's disease. These findings suggest the potential application of sulfonamide derivatives in developing treatments for cognitive disorders (Abbasi et al., 2018).

Development of Diagnostic Tools

Sulfonamide compounds have also been utilized in the development of diagnostic tools. For instance, specific sulfonamide derivatives have been employed in creating enzyme-linked immunosorbent assays (ELISAs) for the sensitive detection of sulfonamide antibiotics in milk samples. This application highlights the utility of sulfonamide compounds in environmental and food safety monitoring (Adrián et al., 2009).

Therapeutic Agents Development

Further research has identified sulfonamide compounds as potential therapeutic agents against various diseases. For example, novel dibenzensulfonamides were synthesized and showed significant anticancer activity by inducing apoptosis and autophagy pathways in cancer cell lines, alongside inhibiting tumor-associated carbonic anhydrase isozymes IX and XII. These findings suggest the applicability of sulfonamide derivatives in cancer therapy (Gul et al., 2018).

Antibacterial and Anti-inflammatory Applications

Sulfonamide derivatives have shown antibacterial and anti-inflammatory activities, indicating their potential as therapeutic agents for treating infections and inflammation. For instance, novel sulfonamide derivatives were evaluated for their antibacterial properties and lipoxygenase inhibition, showing good inhibitory activity against various bacterial strains and potential applications in treating inflammatory diseases (Abbasi et al., 2017).

properties

IUPAC Name

5-cyano-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHUULOIHAFWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-methylbenzene-1-sulfonamide

CAS RN

1248118-80-0
Record name 5-cyano-2-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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